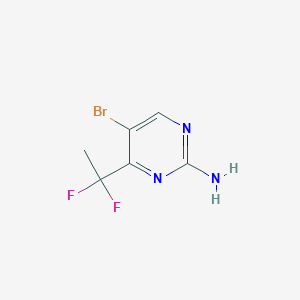
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine: is a versatile chemical compound with the molecular formula C6H5BrF2N2 . It is widely used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery, organic synthesis, and biomedical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine typically involves the bromination of 4-(1,1-difluoroethyl)pyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrimidine analogs.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of oxidized pyrimidine compounds.
Reduction Reactions: Formation of reduced pyrimidine analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pyrimidine derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine-based molecules. It helps in understanding the interactions between pyrimidine derivatives and biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases. Researchers study its mechanism of action and its effects on cellular pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-fluoropyridin-2-amine: This compound has a similar structure but with a fluorine atom instead of the difluoroethyl group.
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine: This compound contains a dimethoxymethyl group instead of the difluoroethyl group.
Uniqueness: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering different reactivity and interactions compared to its analogs.
Eigenschaften
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWACLTXVRPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1Br)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














